molecular formula C15H15FN2O2 B1644675 N-(5-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide CAS No. 954566-45-1

N-(5-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide

Cat. No. B1644675
CAS RN: 954566-45-1
M. Wt: 274.29 g/mol
InChI Key: LTFNPCPPCTXXOV-UHFFFAOYSA-N
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Description

N-(5-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide, also known as NFPA, is an important member of the class of heterocyclic compounds known as aminophenylacetamides. NFPA is a highly versatile molecule that has been utilized in a variety of scientific and medical research applications. It has been used to synthesize a variety of novel compounds, to study the mechanism of action of various drugs, and to investigate the biochemical and physiological effects of various compounds.

Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

The process of chemoselective acetylation, utilizing catalysts such as Novozym 435, plays a crucial role in synthesizing intermediates like N-(2-Hydroxyphenyl)acetamide, pivotal for antimalarial drugs' complete natural synthesis. This method emphasizes the selective activation of amino groups in compounds structurally related to N-(5-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide, showcasing its potential in drug development and synthesis processes (Magadum & Yadav, 2018).

Antioxidant Properties and Radical Scavenging

Research on phenolic derivatives, including compounds structurally akin to N-(5-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide, highlights their role as antioxidants and radical scavengers. These properties are critical in developing treatments for conditions caused by oxidative stress and lipid peroxidation, suggesting potential therapeutic applications in preventing or treating diseases related to oxidative damage (Dinis, Maderia, & Almeida, 1994).

Neuropharmacological Applications

The creation of primary amino acid derivatives from compounds like N-(5-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide shows significant anticonvulsant activities and pain-attenuating properties. These findings indicate potential applications in developing new treatments for epilepsy and neuropathic pain, highlighting the compound's relevance in neuropharmacology (King et al., 2011).

Binding Characteristics for Therapeutic Targeting

Studies on ligands for peripheral benzodiazepine receptors, such as [3H]DAA1106, show that compounds structurally related to N-(5-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide can selectively bind to these receptors. This specificity suggests possible applications in diagnosing and treating neurological and psychiatric conditions, providing a basis for further research into therapeutic targeting (Chaki et al., 1999).

Herbicidal Activity for Agricultural Development

The synthesis and evaluation of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamides, closely related to N-(5-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide, show promising herbicidal activities against dicotyledonous weeds. This research indicates the potential for developing new herbicides to improve agricultural productivity and weed management strategies (Wu et al., 2011).

properties

IUPAC Name

N-(5-amino-2-methylphenyl)-2-(3-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-10-5-6-12(17)8-14(10)18-15(19)9-20-13-4-2-3-11(16)7-13/h2-8H,9,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTFNPCPPCTXXOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)NC(=O)COC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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